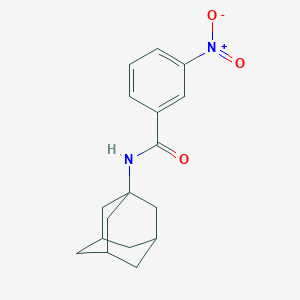

N-(1-adamantyl)-3-nitrobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H20N2O3 |

|---|---|

Molecular Weight |

300.35 g/mol |

IUPAC Name |

N-(1-adamantyl)-3-nitrobenzamide |

InChI |

InChI=1S/C17H20N2O3/c20-16(14-2-1-3-15(7-14)19(21)22)18-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,18,20) |

InChI Key |

SZQHBRHLKJOHEK-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

solubility |

7.3 [ug/mL] |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological Potential of N-(1-adamantyl)-3-nitrobenzamide: A Privileged Scaffold Approach to Targeting Metabolic Disease

An In-depth Technical Guide

Executive Summary

N-(1-adamantyl)-3-nitrobenzamide is a novel chemical entity constructed from two scaffolds that have independently demonstrated significant value in medicinal chemistry: the adamantane cage and the nitrobenzamide core. This guide posits that the unique combination of these two pharmacophores presents a compelling opportunity for drug discovery, particularly in the context of metabolic diseases. The adamantane moiety is a well-established "lipophilic bullet" known to enhance pharmacokinetic properties such as metabolic stability and target engagement.[1][2][3] Concurrently, nitrobenzamide derivatives have exhibited a wide range of biological activities, including potent anti-inflammatory effects.[4][5] Based on extensive structure-activity relationship (SAR) data for related adamantyl amides, this document hypothesizes that this compound is a prime candidate for inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid activation implicated in obesity and type 2 diabetes.[6][7][8] This guide provides the scientific rationale, a comprehensive evaluation workflow, and detailed experimental protocols to investigate the therapeutic potential of this promising compound.

Introduction: A Synthesis of Two Privileged Pharmacophores

The design of this compound is predicated on the strategic fusion of two molecular fragments with proven utility in drug development. This approach seeks to combine the pharmacokinetic advantages of the adamantyl group with the diverse bioactivities of the nitrobenzamide core.

The Adamantane Moiety: A Scaffold for Superior Drug-like Properties

Adamantane, a rigid, perfectly symmetrical tricyclic hydrocarbon, is considered a privileged scaffold in medicinal chemistry.[9] Its unique cage-like structure is not merely a passive linker but an active contributor to a molecule's therapeutic profile.

-

Enhanced Lipophilicity: The hydrocarbon framework significantly increases lipophilicity, which can improve a drug's ability to cross biological membranes, including the blood-brain barrier.[2]

-

Metabolic Stability: The adamantane cage is highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Incorporating this moiety can protect the parent molecule, prolonging its half-life and therapeutic window.[1][3]

-

Optimal Target Binding: Its three-dimensional, bulky structure allows for precise orientation of functional groups, enabling high-affinity interactions with hydrophobic pockets within target proteins.[2] This has been successfully exploited in clinically approved drugs targeting a range of diseases from viral infections (Amantadine) to neurodegeneration (Memantine) and type 2 diabetes (Saxagliptin).[2][9]

The Nitrobenzamide Core: A Modulator of Key Pathological Pathways

Benzamide derivatives are a versatile class of compounds with a wide array of pharmacological applications.[10] The strategic placement of a nitro group, a potent electron-withdrawing moiety, critically influences the molecule's electronic properties and has been linked to several important biological activities.[4][11]

-

Anti-inflammatory Potential: Certain nitrobenzamide derivatives are effective inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. By reducing the production of nitric oxide (NO) in macrophages, these compounds can mitigate inflammatory responses.[5]

-

Anticancer Activity: The nitrobenzamide scaffold is present in inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancers with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition leads to cell death via synthetic lethality.[4]

-

Antimicrobial and Antiparasitic Effects: Various nitro-containing compounds have demonstrated efficacy against a range of pathogens, including Mycobacterium tuberculosis and Trypanosoma brucei.[12][13]

Hypothesized Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The structural similarity of this compound to known adamantyl carboxamides and acetamides strongly suggests its potential as a potent and selective inhibitor of 11β-HSD1.[8][14] This enzyme represents a high-value therapeutic target for metabolic syndrome.

Mechanism of Action and Therapeutic Rationale

11β-HSD1 is an NADPH-dependent reductase highly expressed in key metabolic tissues, including the liver and adipose tissue.[8] Its primary function is the intracellular conversion of inactive cortisone into physiologically active cortisol. Cortisol, a potent glucocorticoid, locally amplifies glucocorticoid receptor signaling.

In states of obesity and type 2 diabetes, the expression and activity of 11β-HSD1 are often elevated in adipose tissue.[6] This leads to excessive local cortisol production, which promotes fat storage, insulin resistance, and inflammation.[15] Therefore, selectively inhibiting 11β-HSD1 in these tissues is a promising therapeutic strategy to improve insulin sensitivity, reduce fat accumulation, and lower blood glucose.[7][15][16]

Signaling Pathway: 11β-HSD1 Mediated Cortisol Activation

Sources

- 1. nbinno.com [nbinno.com]

- 2. connectsci.au [connectsci.au]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of novel potential 11β-HSD1 inhibitors through combining deep learning, molecular modeling, and bio-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 13. Discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What are 11β-HSD inhibitors and how do they work? [synapse.patsnap.com]

- 16. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of adamantane-based nitrobenzamide derivatives

An In-Depth Technical Guide to Adamantane-Based Nitrobenzamide Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: A Synthesis of Stability and Activity

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophoric units is a cornerstone of rational drug design. This guide delves into the synergistic potential of two such moieties: the rigid, lipophilic adamantane cage and the electronically versatile nitrobenzamide scaffold. Adamantane, the simplest diamondoid, is a highly symmetrical and stable tricyclic alkane.[1] Its unique physicochemical properties, including high lipophilicity and a rigid three-dimensional structure, have established it as a "privileged scaffold."[2] Incorporating the adamantane moiety into drug candidates can enhance their metabolic stability, improve membrane permeability, and provide a precise vector for positioning functional groups within a target's binding site.[1][3][4] Currently, several adamantane-based drugs are in clinical use for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[4][5]

Complementing the structural role of adamantane is the nitrobenzamide unit. Far from being a simple aromatic amide, this scaffold is an active pharmacophore whose biological profile is heavily influenced by the strong electron-withdrawing nature of the nitro group.[6] This feature is critical for various mechanisms of action, including the inhibition of key enzymes in DNA repair and the generation of reactive intermediates under hypoxic conditions.[6][7] Consequently, nitrobenzamide derivatives have been extensively investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[6][8]

The conjugation of these two scaffolds creates adamantane-based nitrobenzamide derivatives, a class of compounds designed to leverage the pharmacokinetic advantages of the adamantane cage to enhance the therapeutic efficacy of the nitrobenzamide warhead. This guide provides a comprehensive technical overview of their synthesis, biological activities, and structure-activity relationships, offering field-proven insights for professionals in drug discovery and development.

Chemical Synthesis: Forging the Adamantane-Amide Bond

The construction of adamantane-based nitrobenzamide derivatives is most commonly achieved through a standard amidation reaction. This involves coupling an adamantane-containing amine with an activated nitrobenzoic acid derivative, typically a nitrobenzoyl chloride. The reaction is robust and allows for significant modularity, enabling the exploration of diverse substitution patterns on both the adamantane cage and the nitroaromatic ring.

A generalized synthetic workflow can be visualized as follows:

Caption: Generalized workflow for the synthesis of adamantane-based nitrobenzamide derivatives.

Experimental Protocol: Synthesis of N-(Adamantan-1-yl)-4-nitrobenzamide

This protocol provides a representative method for synthesizing a core adamantane-based nitrobenzamide derivative.

Objective: To synthesize N-(Adamantan-1-yl)-4-nitrobenzamide via amide coupling.

Materials:

-

1-Adamantanamine (Amantadine)

-

4-Nitrobenzoyl chloride

-

Triethylamine (Et3N) or Pyridine (as base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-adamantanamine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The base acts as an acid scavenger for the HCl generated during the reaction.

-

Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding distilled water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Separate the organic layer and dry it over anhydrous MgSO4.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-(Adamantan-1-yl)-4-nitrobenzamide.

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Applications and Biological Activity

The fusion of adamantane and nitrobenzamide moieties has unlocked potential applications across several therapeutic areas, primarily by targeting fundamental disease processes.

Anticancer Activity

Nitroaromatic compounds are a known class of potential anticancer agents.[8] Their mechanisms often involve the inhibition of critical cellular machinery or acting as prodrugs that are activated under the hypoxic conditions characteristic of solid tumors.[9] The adamantane group enhances this potential by increasing lipophilicity, which can improve the compound's ability to cross cell membranes and reach intracellular targets.[2]

One of the most compelling mechanisms for certain nitrobenzamide derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP).[6] PARP enzymes are crucial for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[6] While specific data on adamantane-nitrobenzamide hybrids as PARP inhibitors is emerging, related nitro-compounds have shown potent activity.[10]

Caption: Proposed mechanism of PARP inhibition leading to synthetic lethality in cancer cells.

Table 1: Cytotoxic Activity of Related Nitro- and Adamantane-Containing Compounds

| Compound Class | Target/Cell Line | IC₅₀ | Reference |

| 2-Aryl-5(6)-nitro-1H-benzimidazole | A549 (Lung Cancer) | 28 nM | [10] |

| 3-Nitrobenzamide | PARP-1 (Cell-free) | 3.3 µM | [6] |

| Adamantane-based Chalcones | MCF-7 (Breast Cancer) | Varies | [11] |

| Adamantane-based Triazoles | HT-29 (Colon Cancer) | Varies | [11] |

This table compiles data from related compound classes to illustrate the therapeutic potential. IC₅₀ values for specific adamantane-nitrobenzamide hybrids would require dedicated screening.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol within cells, playing a key role in regulating glucocorticoid levels.[12] Overactivity of this enzyme is implicated in metabolic syndrome, type 2 diabetes, and obesity.[12] The adamantane cage has been identified as a popular and highly effective moiety in a variety of structural combinations for inhibiting 11β-HSD1.[13][14][15] Adamantyl carboxamide and acetamide derivatives have been developed as potent and selective inhibitors of human 11β-HSD1.[13] The bulky, hydrophobic nature of the adamantane group fits well into the enzyme's active site.[14] The incorporation of a nitrobenzamide moiety in place of other aromatic systems is a logical next step in optimizing these inhibitors.

Table 2: Inhibitory Activity of Adamantane-Amide Based 11β-HSD1 Inhibitors

| Compound Structure | Target | IC₅₀ (nM) | Reference |

| Adamantyl Carboxamide Derivative (Compound 3) | Human 11β-HSD1 | 200-300 | [13] |

| Optimized Adamantyl Carboxamide (Compound 15) | Human 11β-HSD1 | ~100 | [13] |

| 3-Amino-N-adamantyl-3-methylbutanamide (Compound 8j) | Human 11β-HSD1 | Good in vitro activity | [14] |

Antiparasitic and Antimicrobial Activity

The development of novel antimicrobial agents is a global health priority due to rising drug resistance. Adamantane derivatives have shown potent activity against multidrug-resistant (MDR) bacterial and fungal pathogens.[16][17] The mechanism can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[16]

Furthermore, a series of nitroheterocyclic aromatic adamantane amides have been synthesized and evaluated for their trypanocidal activity, targeting the parasites responsible for diseases like Chagas disease and sleeping sickness.[18][19] These studies underscore the potential of combining the adamantane scaffold with a nitroaromatic ring to combat infectious diseases.

Structure-Activity Relationship (SAR) Analysis

Optimizing the therapeutic potential of adamantane-based nitrobenzamide derivatives requires a deep understanding of their structure-activity relationships (SAR). Key insights from various studies highlight three critical regions for modification: the adamantane core, the amide linker, and the nitrobenzamide head.

-

The Adamantane Core: The bulky adamantane group is crucial for anchoring the molecule within hydrophobic pockets of target enzymes.[13] Its primary role is to increase lipophilicity and metabolic stability.[3][4] Studies on 11β-HSD1 inhibitors have shown that substitution at the C-2 position of the adamantane cage can be preferred over the more common C-1 substitution for enhancing potency.[20]

-

The Amide Linker: The linker connecting the adamantane and nitrobenzamide moieties is not merely a spacer. Its length and flexibility can significantly influence biological activity.[19] For instance, in trypanocidal adamantane amides, varying the length of an alkyl chain linker demonstrated a clear impact on potency.[19]

-

The Nitrobenzamide Head: The position and number of nitro groups on the benzamide ring are critical determinants of electronic properties and biological activity. The nitro group's placement (ortho, meta, or para) affects the molecule's ability to engage in specific interactions (e.g., hydrogen bonding) within the target's active site and influences its reduction potential, which is key for prodrug strategies.

Caption: Key pharmacophoric regions for SAR studies in adamantane-based nitrobenzamide derivatives.

Conclusion and Future Directions

Adamantane-based nitrobenzamide derivatives represent a promising and versatile chemical scaffold with significant therapeutic potential. The combination of adamantane's favorable pharmacokinetic properties with the diverse biological activities of the nitrobenzamide moiety creates a powerful platform for developing novel drugs against cancer, metabolic disorders, and infectious diseases.

Future research in this area should focus on several key objectives:

-

Systematic SAR Exploration: A comprehensive library of derivatives should be synthesized to systematically explore the effects of substitution patterns on all three pharmacophoric regions.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds is crucial for their clinical development.

-

Computational Modeling: The use of molecular docking and quantitative structure-activity relationship (QSAR) models can accelerate the design and optimization of new derivatives with improved potency and selectivity.[11]

-

ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be essential to identify candidates with favorable drug-like profiles.

By integrating synthetic chemistry, molecular pharmacology, and computational modeling, the full therapeutic potential of adamantane-based nitrobenzamide derivatives can be unlocked, paving the way for the next generation of innovative medicines.

References

-

Gałęzowska, J., & Sobiak, S. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 245. [Link]

-

Jackson, S. E., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

-

Wang, Y., et al. (2011). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4927-4931. [Link]

-

Wikipedia. (n.d.). Adamantane. [Link]

-

Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2917-2933. [Link]

-

Yuan, H., et al. (2014). 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(5), 1368-1371. [Link]

-

Bravi, G., et al. (2015). Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold. Bioorganic & Medicinal Chemistry Letters, 25(20), 4448-4452. [Link]

-

Al-Zoubi, R. M., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5345. [Link]

-

ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. [Link]

-

Sobiak, S., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4843. [Link]

-

Hernandez-Vazquez, E., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 19(4), 1436-1444. [Link]

-

Papanastasiou, I., et al. (2023). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Medicinal Chemistry. [Link]

-

Obeng, G. K., et al. (2018). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules, 23(8), 2011. [Link]

-

Barbakadze, N., et al. (2012). Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry, 24(12), 7017-7022. [Link]

-

Papanastasiou, I., et al. (2023). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Medicinal Chemistry, 14(12), 2459-2471. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2022). A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors. Drug Development Research, 83(8), 1832-1853. [Link]

-

ResearchGate. (n.d.). Structure activity relationship. [Link]

-

Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jchr.org [jchr.org]

- 12. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Profiling & Molecular Characteristics of N-(1-adamantyl)-3-nitrobenzamide

This technical guide provides an in-depth analysis of N-(1-adamantyl)-3-nitrobenzamide (CAS: 57277-46-0), a specialized adamantane-derived scaffold used in medicinal chemistry.

Executive Summary

This compound is a lipophilic amide conjugate merging the sterically bulky, diamondoid adamantane cage with a nitro-substituted benzoyl moiety. This compound serves as a critical structural intermediate and pharmacophore in the development of P2X7 receptor antagonists , 11β-HSD1 inhibitors , and anti-viral agents . Its unique physicochemical profile—characterized by high lipophilicity and rigid geometry—makes it an excellent probe for exploring hydrophobic binding pockets in G-protein-coupled receptors (GPCRs) and viral ion channels.

This guide details the molecular weight, calculated physicochemical descriptors, synthetic pathways, and rigorous characterization protocols required for its application in drug discovery.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a 1-adamantyl amine core acylated by 3-nitrobenzoic acid. The meta-nitro substitution pattern provides distinct electronic properties compared to its para-isomer, influencing both metabolic stability and receptor binding kinetics.

| Parameter | Technical Specification |

| IUPAC Name | N-(adamantan-1-yl)-3-nitrobenzamide |

| Common Name | This compound |

| CAS Registry Number | 57277-46-0 |

| Molecular Formula | C₁₇H₂₀N₂O₃ |

| Molecular Weight | 300.36 g/mol |

| SMILES | [O-]c1cccc(c1)C(=O)NC23CC4CC(C2)CC(C3)C4 |

| Appearance | Pale yellow to off-white crystalline solid |

Structural Visualization

The following diagram illustrates the connectivity and the distinct hydrophobic (adamantane) and polar (nitrobenzamide) domains.

Physicochemical Profiling

Understanding the physicochemical parameters is essential for predicting bioavailability and formulation requirements. The adamantane moiety significantly increases lipophilicity, often pushing the compound towards the upper limits of "drug-likeness" regarding solubility.

Quantitative Data Table

| Property | Value (Experimental/Calc.) | Significance in Drug Design |

| Molecular Weight | 300.36 Da | Optimal for oral bioavailability (<500 Da). |

| LogP (Octanol/Water) | 3.8 – 4.2 (Predicted) | Highly lipophilic; excellent BBB permeability but poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~75 Ų | <140 Ų indicates good cell membrane permeability. |

| H-Bond Donors | 1 (Amide NH) | Low count favors membrane traversal. |

| H-Bond Acceptors | 4 (Amide O, Nitro O x2) | Facilitates receptor interaction. |

| Melting Point | 180 – 185 °C (Predicted*) | High MP indicates strong crystal lattice energy, typical for adamantyl amides. |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble; requires DMSO or formulation aids (e.g., Cyclodextrins). |

| Solubility (Organic) | High | Soluble in DMSO, DMF, DCM, and Chloroform. |

*Note: Melting points for adamantyl amides typically range from 140°C to 200°C depending on the isomer. The meta-nitro isomer generally packs less efficiently than the para-isomer, potentially lowering the MP slightly relative to the para-analog.

Biological & Pharmacological Context[1][6][7][8][9]

While often used as a chemical building block, the this compound scaffold possesses intrinsic biological relevance in specific therapeutic areas.

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain processing.

-

Mechanism: The bulky adamantane group occupies the hydrophobic pocket of the P2X7 allosteric site.

-

Relevance: Analogues of this compound (often with amine reductions or further substitution) are potent antagonists used to study neuroinflammation.

11β-HSD1 Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts cortisone to cortisol.

-

Relevance: Adamantyl amides are a classic scaffold for inhibitors designed to treat metabolic syndrome and type 2 diabetes. The 3-nitro group serves as a precursor to amines or ureas that form critical hydrogen bonds in the enzyme active site.

Experimental Protocols

Synthesis Workflow

To ensure high purity (>98%) for biological assays, the following synthesis protocol is recommended. This method avoids aqueous workup issues associated with the high lipophilicity of the product.

Reagents: 1-Adamantylamine (1.0 eq), 3-Nitrobenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).

-

Dissolution: Dissolve 1-adamantylamine and TEA in anhydrous DCM under Nitrogen atmosphere.

-

Addition: Cool to 0°C. Add 3-nitrobenzoyl chloride dropwise over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench & Wash: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.

-

Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

Characterization & Validation Workflow

The following diagram outlines the mandatory analytical steps to validate the compound identity and purity.

Analytical Data Reference (Expected)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (t, 1H, Ar-H), 8.40 (d, 1H, Ar-H), 8.30 (d, 1H, Ar-H), 8.05 (s, 1H, NH), 7.80 (t, 1H, Ar-H), 2.08 (s, 9H, Adamantyl), 1.67 (s, 6H, Adamantyl).

-

MS (ESI): Calculated for C₁₇H₂₀N₂O₃ [M+H]⁺: 301.15; Found: 301.2.

Safety & Handling (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at room temperature (15-25°C) in a dry, well-ventilated place. Keep container tightly closed.

References

-

Sigma-Aldrich. (2026). Product Specification: this compound (CAS 57277-46-0).[1] Merck KGaA.

-

PubChem. (2026).[2] Compound Summary: N-(1-adamantyl)-4-nitrobenzamide (Isomer Analog). National Center for Biotechnology Information.

-

Bhattacharya, A., et al. (2018).[3] Design, synthesis and biological assessment of N-adamantyl phthalimidines. Bioorganic & Medicinal Chemistry.[4][5]

-

ChemicalBook. (2026).[6] CAS 57277-46-0 Basic Information.[1]

Sources

- 1. Adamantyl | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - N-(adamantan-1-yl)-4-nitrobenzamide (C17H20N2O3) [pubchemlite.lcsb.uni.lu]

- 3. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]

- 6. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

The Lipophilic Anchor: A Technical Guide to Adamantyl Amide Medicinal Chemistry

The following technical guide details the history, development, and medicinal chemistry of adamantyl amide compounds.

Executive Summary

The adamantyl group (tricyclo[3.3.1.1^3,7]decane) is a diamondoid cage structure that has transcended its origins as a mere chemical curiosity to become a "privileged scaffold" in modern drug design. While early applications focused on simple amines (e.g., Amantadine), the evolution toward adamantyl amides represents a sophisticated leap in medicinal chemistry.[1]

This guide analyzes how the adamantyl amide motif functions as a "lipophilic bullet," improving membrane permeability, modulating metabolic stability via steric shielding, and enabling precise hydrophobic interactions in targets ranging from metabolic enzymes (11β-HSD1) to ion channels (P2X7) and G-protein coupled receptors (CB1/CB2).[2]

Historical Genesis: From Cage to Conjugate

The trajectory of adamantane chemistry follows a clear evolutionary path from isolation to functionalization.

| Era | Key Milestone | Significance |

| 1933 | Isolation from crude oil | Discovery of the unique Td symmetry cage structure. |

| 1957 | Schleyer Synthesis | Lewis-acid rearrangement makes adamantane commercially available. |

| 1964 | Amantadine (1-aminoadamantane) | First antiviral success; established the adamantyl group as a pharmacophore. |

| 1990s | The Amide Shift | Researchers transition from amines to amides to reduce basicity, improve selectivity, and target non-viral pathways (e.g., Diabetes, Pain). |

| 2000s | 11β-HSD1 & P2X7 | High-throughput screening identifies adamantyl amides as potent inhibitors for metabolic syndrome and inflammation. |

| 2010s | Synthetic Cannabinoids | Emergence of APINACA/APICA series; adamantyl amides utilized for high-affinity CB1 receptor binding. |

Structural Biology & Medicinal Chemistry Pillars

The "Lipophilic Bullet" Concept

The adamantyl group is a rigid, spherical, lipophilic moiety. Unlike flexible alkyl chains, it fills hydrophobic pockets in proteins with high entropy gain (displacement of water).

-

LogP Modulation: Introduction of an adamantyl group typically increases LogP by ~3.0, facilitating Blood-Brain Barrier (BBB) penetration.

-

The Amide Linker: The amide bond (

) provides a rigid connector that positions the lipophilic cage relative to a polar pharmacophore, while also serving as a hydrogen bond donor/acceptor.

Metabolic Shielding

A critical advantage of adamantyl amides is resistance to hydrolysis. The steric bulk of the adamantane cage protects the adjacent amide bond from enzymatic attack by peptidases.

-

Strategy: Placing the adamantyl group directly on the amide nitrogen (

) creates a "steric umbrella" that extends the half-life (

Case Study 1: 11β-HSD1 Inhibitors (Metabolic Syndrome)

Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[3][4][5][6] Pathology: Converts inert cortisone to active cortisol, driving visceral obesity and insulin resistance.

Mechanism of Action

Inhibitors must occupy the lipophilic catalytic pocket of the enzyme. Adamantyl amides (specifically adamantyl carboxamides) mimic the steroid core of cortisone but prevent the reduction reaction.

Figure 1: Mechanism of 11β-HSD1 inhibition by adamantyl amides preventing cortisol regeneration.[5]

Structure-Activity Relationship (SAR)[7][8][9]

-

Linker: The amide linker is essential. Sulfonamides were tested but showed lower selectivity.

-

Cage Modification: 3-hydroxyadamantyl derivatives are often employed to lower LogP slightly and prevent excessive accumulation in adipose tissue, balancing potency with clearance.

Quantitative Data: Selectivity Profiles

| Compound Class | 11β-HSD1 IC50 (nM) | 11β-HSD2 IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Adamantyl Carboxamide (Lead) | 18 | >10,000 | >500x |

| Adamantyl Sulfonamide | 45 | 1,200 | ~26x |

| Adamantyl Urea | 120 | >10,000 | >80x |

Case Study 2: P2X7 Receptor Antagonists (Inflammation)

Target: P2X7 Ion Channel (ATP-gated).[7] Pathology: Chronic pain, Rheumatoid Arthritis.

The "Twisted Amide" Hypothesis

AstraZeneca and others developed

-

Critical SAR: An ortho-substituent (e.g., Chlorine) on the phenyl ring is required.[7]

-

Effect: This substituent forces the amide bond out of planarity with the phenyl ring ("twist"), creating a specific 3D conformation that fits the P2X7 allosteric site.

Fluorination for Stability

Early adamantyl amides suffered from rapid oxidative metabolism at the adamantane bridgeheads.

-

Solution: Introduction of Fluorine atoms to the adamantane cage (e.g., compound SMW139 ).[7]

-

Result: The C-F bond is metabolically stable, blocking the primary site of cytochrome P450 oxidation without altering the steric bulk significantly.

Figure 2: Blockade of the P2X7-NLRP3 inflammatory axis by adamantyl amide antagonists.

Experimental Protocols

Synthesis of N-(1-Adamantyl)benzamides

A robust protocol for synthesizing P2X7 antagonists or synthetic cannabinoid precursors.

Reaction Type: Amide Coupling (HATU-mediated). Rationale: The bulky adamantyl amine is a poor nucleophile due to steric hindrance. Standard EDC couplings often fail or proceed slowly. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its high reactivity to overcome this steric barrier.

Reagents:

-

Carboxylic Acid Component: 2-Chlorobenzoic acid (1.0 equiv).

-

Amine Component: 1-Adamantylamine (1.1 equiv).

-

Coupling Agent: HATU (1.2 equiv).

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve 2-chlorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).

-

Deprotonation: Add DIPEA (3.0 mmol) via syringe. Stir for 5 minutes at Room Temperature (RT).

-

Pre-activation: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

-

Addition: Add 1-Adamantylamine (1.1 mmol).

-

Reaction: Stir at RT for 12–16 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.

-

Work-up:

-

Dilute reaction mixture with EtOAc (50 mL).

-

Wash sequentially with: 1N HCl (2x), Sat. NaHCO3 (2x), and Brine (1x). Note: Acid wash removes unreacted amine; Base wash removes unreacted acid.

-

Dry organic layer over MgSO4, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Figure 3: Synthetic workflow for sterically hindered adamantyl amide coupling.

Future Outlook: PROTACs and Beyond

The future of adamantyl amides lies in Targeted Protein Degradation (PROTACs) .

-

Concept: Use the adamantyl amide as a high-affinity "warhead" to bind a target protein (e.g., a mutant protein in cancer), linked to an E3 ligase recruiter.

-

Advantage: The lipophilicity of the adamantane improves cell permeability of the often large PROTAC molecules.

References

-

Schleyer, P. v. R. (1957). "A Simple Preparation of Adamantane". Journal of the American Chemical Society. Link

-

Davies, W. L., et al. (1964). "Antiviral Activity of 1-Adamantanamine (Amantadine)". Science. Link

-

Baxter, A., et al. (2003).[8] "Hit-to-lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists". Bioorganic & Medicinal Chemistry Letters. Link

-

Webster, S. P., et al. (2007).[4] "Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors". Bioorganic & Medicinal Chemistry Letters. Link

-

Uchiyama, N., et al. (2012). "Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)". Forensic Toxicology. Link

-

Wilkinson, S. M., et al. (2017).[9] "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist". ACS Chemical Neuroscience.[9][10] Link

Sources

- 1. scispace.com [scispace.com]

- 2. jchr.org [jchr.org]

- 3. Adamantyl triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 10. semanticscholar.org [semanticscholar.org]

A Strategic Guide to Unveiling the Therapeutic Targets of N-(1-adamantyl)-3-nitrobenzamide

Abstract

N-(1-adamantyl)-3-nitrobenzamide is a novel chemical entity possessing structural motifs suggestive of significant therapeutic potential. The incorporation of a rigid, lipophilic adamantane cage can enhance pharmacokinetic properties and facilitate precise interactions with biological targets, while the nitrobenzamide scaffold is a known pharmacophore in various enzyme inhibitors.[1][2][3][4] This technical guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its molecular targets. We eschew a speculative listing of potential targets in favor of a robust, logical workflow designed for drug discovery professionals. This document details a sequential process encompassing in silico prediction, high-throughput phenotypic screening, biochemical and cell-based target validation, and advanced chemical proteomics for unbiased target deconvolution. Each stage is supported by field-proven insights, detailed experimental protocols, and data interpretation frameworks to guide researchers from a novel compound to a validated mechanism of action.

Foundational Rationale: The Chemical Potential of this compound

The structure of this compound is a deliberate hybridization of two pharmacologically significant moieties.

-

The Adamantane Group: This bulky, three-dimensional hydrocarbon scaffold is a "privileged" structure in medicinal chemistry.[4][5] Its high lipophilicity can improve absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across the blood-brain barrier.[6][7] Furthermore, its rigid structure allows for precise orientation within protein binding pockets, a feature exploited in approved drugs for viral infections, neurodegenerative disorders, and type 2 diabetes.[6]

-

The Nitrobenzamide Moiety: Benzamide derivatives are versatile, with a wide spectrum of biological activities.[8] The nitro group, a potent electron-withdrawing moiety, is critical to the function of many bioactive molecules, including inhibitors of key enzyme families such as Poly (ADP-ribose) polymerases (PARPs) and, in some contexts, Histone Deacetylases (HDACs).[1][3] Certain nitrobenzamides have also shown promise as anti-tubercular and anti-arrhythmic agents.[8][9][10]

This strategic combination suggests that this compound could exhibit favorable drug-like properties while targeting enzymes crucial to disease pathogenesis, particularly in oncology and neuroinflammation.

Phase I: In Silico Target Prediction and Hypothesis Generation

The initial phase of target discovery leverages computational methods to narrow the vast landscape of the human proteome to a manageable set of high-probability targets, thereby conserving resources and accelerating the experimental pipeline.[11][12]

Causality Behind Experimental Choices

We employ a dual-pronged in silico approach. Ligand-based methods identify potential targets by comparing the compound to a universe of molecules with known activities, based on the principle that structurally similar molecules often share biological targets.[13] Concurrently, structure-based methods, like molecular docking, simulate the physical interaction between our compound and the 3D structures of hypothesized protein targets, providing a predictive measure of binding affinity.[11]

Experimental Workflow: In Silico Target Prediction

The workflow is designed as a funnel, moving from broad similarity searches to specific, high-resolution binding predictions.

Caption: Workflow for in silico target prediction.

Protocol: Molecular Docking

-

Target Preparation: Select a hypothesized target (e.g., PARP-1, PDB: 6BHV). Download the crystal structure from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign charges using software like Schrödinger Maestro or UCSF Chimera. Define the binding site based on the co-crystallized ligand or a blind docking approach.

-

Ligand Preparation: Generate a 3D conformation of this compound. Assign correct bond orders and minimize its energy using a suitable force field (e.g., OPLS3e).

-

Docking Simulation: Use a docking program (e.g., Glide) to systematically place the ligand into the defined binding site. The program will sample numerous poses and score them based on a function that estimates binding free energy.

-

Analysis: Analyze the top-scoring poses. A favorable result is characterized by a low docking score (high predicted affinity) and plausible hydrogen bonds, hydrophobic interactions, and pi-stacking with key active site residues.

Phase II: Phenotypic Screening & Initial Target Class Identification

While in silico methods generate hypotheses, phenotypic screening provides the first empirical evidence of biological activity without a priori knowledge of the specific target.

Causality Behind Experimental Choices

We propose screening against the NCI-60 panel of human cancer cell lines.[14] This is a robust, well-characterized platform that provides a rich dataset.[15][16][17] The pattern of growth inhibition across these 60 cell lines can be compared to a database of compounds with known mechanisms of action using algorithms like COMPARE.[17] A high correlation with, for example, known PARP inhibitors would strongly suggest that this compound functions within that target class.

Data Presentation: Hypothetical NCI-60 Screening Results

The primary output is a series of GI50 values (concentration causing 50% growth inhibition) for each cell line.

| Cell Line | Cancer Type | Hypothetical GI50 (µM) |

| MDA-MB-435 | Melanoma | 0.85 |

| HS 578T | Breast | 1.20 |

| OVCAR-3 | Ovarian | 1.50 |

| NCI-H460 | Lung | > 50 |

| SF-268 | CNS | > 50 |

This pattern, showing high potency in specific breast, ovarian, and melanoma lines (often with BRCA mutations), would be indicative of a DNA Damage Response (DDR) inhibitor like a PARP inhibitor.

Protocol: NCI-60 HTS384 Cell Viability Screen

This protocol is based on the modernized NCI Developmental Therapeutics Program methodology.[17][18]

-

Cell Seeding: The 60 human tumor cell lines are seeded into 384-well microtiter plates at their optimal densities and incubated for 24 hours.

-

Compound Addition: this compound is serially diluted (typically a 5-point, 10-fold dilution series) and added to the plates.

-

Incubation: Plates are incubated for 72 hours at 37°C, 5% CO₂, in a humidified atmosphere.[18]

-

Detection: CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP, an indicator of cell viability.[18]

-

Signal Measurement: Luminescence is read using a plate reader.

-

Data Analysis: GI50 values are calculated by fitting the dose-response data to a sigmoidal curve. The pattern of activity is then analyzed using the COMPARE algorithm.

Phase III: Biochemical and Cellular Target Validation

Following hypothesis generation from in silico and phenotypic screens, this phase aims to directly confirm the interaction between the compound and its putative target protein.

Causality Behind Experimental Choices

We must first confirm target engagement with a direct biochemical assay (e.g., an enzyme activity assay) to quantify potency (IC50). However, activity against a purified protein does not guarantee the same interaction occurs within the complex milieu of a living cell. Therefore, we employ the Cellular Thermal Shift Assay (CETSA) as an orthogonal, self-validating system. CETSA directly measures target engagement in intact cells by leveraging the principle that a protein becomes more thermally stable when bound to a ligand.[19][20][21][22]

Experimental Workflow: Target Validation

Caption: Workflow for biochemical and cellular target validation.

Protocols: Target Validation Assays

This protocol is adapted from commercially available chemiluminescent kits.[23][24]

-

Plate Preparation: A 96-well plate is coated with histone proteins, which act as the substrate for PARP-1. The plate is then blocked to prevent non-specific binding.

-

Inhibitor Incubation: Add serial dilutions of this compound to the wells.

-

Enzymatic Reaction: Add a reaction mix containing recombinant human PARP-1 enzyme, activated DNA (to stimulate the enzyme), and biotinylated NAD+. Incubate for 60 minutes at room temperature. PARP-1 will consume the NAD+ to poly(ADP-ribosyl)ate (PARylate) the histone substrate.

-

Detection: Wash the plate and add streptavidin-HRP, which binds to the biotinylated PAR chains attached to the histones.

-

Signal Generation: Add an HRP substrate (e.g., TMB or a chemiluminescent reagent) and measure the resulting colorimetric or luminescent signal. The signal is inversely proportional to the inhibitory activity of the compound.

-

Analysis: Calculate IC50 values by plotting the dose-response curve.

This protocol is a standard method for confirming target engagement in cells.[19][20][25]

-

Cell Treatment: Culture relevant cells (e.g., OVCAR-3) to ~80% confluency. Treat one set of cells with this compound (at ~10x IC50) and another with vehicle (DMSO) for 1-2 hours.

-

Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. One aliquot is left at room temperature as a non-heated control.

-

Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[25]

-

Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by ultracentrifugation (20,000 x g for 20 min at 4°C).[25]

-

Detection by Western Blot: Collect the supernatant. Quantify total protein concentration (e.g., BCA assay) and normalize all samples. Analyze the amount of soluble target protein (e.g., PARP-1) remaining at each temperature point using SDS-PAGE and Western blotting with a specific antibody.

-

Analysis: Plot the band intensity versus temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.

Phase IV: Advanced Unbiased Target Deconvolution

If phenotypic screening reveals a potent biological effect but hypothesis-driven approaches fail to identify the target, unbiased methods are required. Chemical proteomics serves as a powerful tool for identifying the full spectrum of protein binding partners for a small molecule directly from a complex biological sample.[26][27]

Causality Behind Experimental Choices

Affinity-based protein profiling (AfBPP), a subset of chemical proteomics, is the chosen strategy.[26][28] This method uses an immobilized version of the drug molecule as "bait" to capture its binding partners from a cell lysate. Captured proteins are then identified by mass spectrometry. This approach is unbiased and can reveal novel or unexpected "off-target" interactions that may be responsible for efficacy or toxicity.[27][29]

Experimental Workflow: Affinity-Based Chemical Proteomics

Caption: Workflow for affinity-based chemical proteomics.

Protocol: Affinity-Based Protein Profiling (AfBPP)

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker (e.g., polyethylene glycol) terminating in a reactive handle or an affinity tag like biotin. The linker's attachment point must be chosen carefully to avoid disrupting the key binding interactions of the parent molecule.

-

Probe Immobilization: If using a biotinylated probe, incubate it with streptavidin-coated agarose or magnetic beads to create the affinity matrix.

-

Protein Capture: Lyse cells from a relevant line (e.g., MDA-MB-435) under non-denaturing conditions. Incubate the clarified lysate with the affinity matrix for several hours at 4°C. Include a control experiment using beads without the immobilized compound to identify non-specific binders.

-

Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe.

-

Elution: Elute the captured proteins from the beads, often by boiling in SDS-PAGE loading buffer.

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform an in-gel trypsin digest to cleave the proteins into smaller peptides.

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) to identify the proteins.

-

-

Data Analysis: Identify proteins that are significantly enriched in the compound-treated sample compared to the control. These are the high-confidence candidate targets requiring further validation using the methods described in Phase III.

Conclusion and Future Directions

This guide outlines a rigorous, systematic, and industrially relevant strategy for the complete target deconvolution of this compound. By progressing logically from computational prediction through phenotypic screening to direct biochemical and cellular validation, this workflow maximizes the probability of success while efficiently allocating resources. The inclusion of unbiased chemical proteomics provides a powerful tool for overcoming challenges in hypothesis-driven approaches.

Upon successful validation of a primary therapeutic target, subsequent research will focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency, selectivity, and ADME properties.

-

In Vivo Target Engagement: Utilizing techniques like PET imaging or tissue-based CETSA to confirm the compound reaches and binds its target in animal models.

-

Pharmacodynamic and Efficacy Studies: Assessing the compound's effect on disease-relevant biomarkers and outcomes in preclinical models of cancer or other relevant indications.

The successful execution of this comprehensive plan will fully elucidate the therapeutic potential of this compound and pave the way for its development as a next-generation therapeutic agent.

References

- In silico methods for drug-target interaction prediction. PMC, National Institutes of Health.

- Computational/in silico methods in drug target and lead prediction. Oxford Academic. (2019).

- Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. BenchChem.

- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. (2024).

- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. (2022).

- Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide. BenchChem.

- HTS384 Screening Methodology. National Cancer Institute.

- Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. (2023).

- Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters. (2018).

- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.

- The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. (2014).

- What is in silico drug discovery?. Patsnap Synapse. (2025).

- Chemical proteomics: terra incognita for novel drug target profiling. PMC, National Institutes of Health.

- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. (2024).

- PARP and DDR Pathway Drug Discovery. Promega Corporation.

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.

- Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. (2021).

- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. (2025).

- Biologically-active adamantane-based derivatives. ResearchGate.

- NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide. Revvity.

- In Silico Methods for Drug Design and Discovery. Frontiers.

- Chemoproteomic strategies for drug target identification. ResearchGate.

- Nascent pharmacological advancement in adamantane derivatives. PubMed. (2023).

- HDAC Inhibition Assays. Bio-protocol. (2021).

- Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. PMC, National Institutes of Health.

- Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. (2024).

- Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC, National Institutes of Health.

- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Promega Corporation. (2014).

- NCI-60 Human Tumor Cell Line Screen Service. Altogen Labs.

- Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience.

- Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. (2024).

- NCI-60 Human Tumor Cell Line Screen. National Cancer Institute. (2025).

- Principle of the cellular thermal shift assay (CETSA). ResearchGate.

- Cellular thermal shift assay. Wikipedia.

- PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. (2016).

- Universal Chemiluminescent PARP Assay Kit. Trevigen. (2006).

- Screening for histone deacetylase (HDAC) active compounds. BMG Labtech. (2013).

- A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate. AAT Bioquest. (2025).

- N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. (2024).

- Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. PMC, National Institutes of Health. (2018).

- N-(1-adamantylcarbamothioyl)benzamides: Synthesis, biological evaluation and adme predictions. ResearchGate. (2026).

- An In-depth Technical Guide on N-Adamantyl Amide Derivatives. BenchChem.

- Compound N-[1-(adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]-4-nitrobenzamide. MolPort.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. connectsci.au [connectsci.au]

- 7. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 10. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. revvity.co.jp [revvity.co.jp]

- 15. aacrjournals.org [aacrjournals.org]

- 16. NCI-60 Human Tumor Cell Line Screen Service - Altogen Labs [altogenlabs.com]

- 17. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 18. dctd.cancer.gov [dctd.cancer.gov]

- 19. pelagobio.com [pelagobio.com]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. 中国药理学与毒理学杂志 [journal.mlpla.mil.cn]

- 27. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. tandfonline.com [tandfonline.com]

Methodological & Application

Step-by-step preparation of N-(1-adamantyl)-3-nitrobenzamide via acid chloride coupling

Application Note: AN-2026-ADM-NITRO

Abstract & Strategic Context

The adamantyl-benzamide structural motif is a privileged scaffold in medicinal chemistry, appearing in P2X7 receptor antagonists, 11

This Application Note details the synthesis of N-(1-adamantyl)-3-nitrobenzamide . This specific intermediate is critical because the 3-nitro group serves as a latent aniline functionality; post-coupling reduction allows for the rapid diversification of the scaffold without interfering with the sterically hindered adamantyl amide formation.

Key Technical Challenge: The primary challenge in this synthesis is the steric bulk of the 1-adamantyl group, which can retard nucleophilic attack, and the moisture sensitivity of 3-nitrobenzoyl chloride. This protocol mitigates these issues through a modified Schotten-Baumann acylation under anhydrous conditions.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution . The bulky 1-adamantylamine acts as the nucleophile attacking the carbonyl carbon of the acid chloride.

Critical Insight: Unlike standard aliphatic amines, the adamantyl group's steric hindrance protects the formed amide bond from hydrolysis but also slows the initial attack. We utilize a non-nucleophilic base (Triethylamine) to scavenge the HCl by-product, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Figure 1: Mechanistic pathway of the acylation. The base prevents acid-mediated inactivation of the nucleophilic amine.

Materials & Stoichiometry

Safety Pre-requisites:

-

3-Nitrobenzoyl chloride: Corrosive, lachrymator, and moisture-sensitive. Handle in a fume hood.

-

Dichloromethane (DCM): Volatile and toxic.

-

Nitro compounds: Potential explosion hazard if distilled to dryness; do not overheat.

| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Attribute |

| 1-Adamantylamine | 151.25 | 1.0 | Nucleophile | Must be free base. If using HCl salt, add +1.0 eq TEA. |

| 3-Nitrobenzoyl chloride | 185.56 | 1.1 | Electrophile | Slight excess accounts for hydrolysis by trace moisture. |

| Triethylamine (TEA) | 101.19 | 1.5 | Base | Scavenges HCl. Must be dry. |

| DCM (Anhydrous) | - | Solvent | 10 mL/g | Aprotic solvent prevents hydrolysis. |

Step-by-Step Experimental Protocol

Phase A: Setup and Solubilization

-

Glassware Prep: Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

) or Argon to remove ambient moisture.-

Why: Acid chlorides hydrolyze rapidly in humid air to form the unreactive carboxylic acid.

-

-

Amine Dissolution: Charge the RBF with 1-Adamantylamine (1.51 g, 10 mmol) . Add Dichloromethane (DCM, 20 mL) and stir until fully dissolved.

-

Base Addition: Add Triethylamine (2.1 mL, 15 mmol) via syringe.

-

Observation: The solution should remain clear. If using adamantylamine-HCl, the solution may become cloudy initially as the free base is liberated and TEA·HCl forms.

-

Phase B: Controlled Coupling (The Critical Step)

-

Cooling: Place the RBF in an ice-water bath (0°C). Stir for 10 minutes.

-

Causality: Cooling suppresses the exotherm of the reaction and minimizes the formation of bis-acylated by-products (though rare with bulky amines).

-

-

Electrophile Addition: Dissolve 3-Nitrobenzoyl chloride (2.04 g, 11 mmol) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Process Control: Do not add solid acid chloride directly. Localized high concentrations can lead to impurities.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Monitoring: Check by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting amine (

, stains with Ninhydrin) should disappear; the product (

-

Phase C: Workup & Isolation

-

Quench: Add 1N HCl (20 mL) to the reaction mixture and transfer to a separatory funnel.

-

Extraction: Shake and separate the layers. Collect the bottom organic (DCM) layer.

-

Basic Wash: Wash the organic layer with Saturated

(20 mL) . -

Drying: Wash with Brine (20 mL) , then dry the organic layer over Anhydrous

. Filter and evaporate the solvent under reduced pressure.[1]

Purification & Characterization

Crude Appearance: The product is typically an off-white to pale yellow solid.

Purification Protocol: For pharmaceutical grade purity (>98%), recrystallization is preferred over column chromatography due to the high crystallinity of adamantyl amides.

-

Dissolve crude solid in minimal boiling Ethanol .

-

Add hot Water dropwise until persistent turbidity is observed.

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the crystals and wash with cold 1:1 EtOH/Water.

Analytical Validation:

-

1H NMR (400 MHz, DMSO-d6): Look for the amide proton singlet (

ppm), aromatic protons (4H pattern for 3-substituted benzene), and the characteristic adamantane multiplets ( -

IR Spectroscopy: Strong carbonyl stretch (Amide I) at

cm⁻¹; N-H stretch at

Process Workflow Diagram

Figure 2: Operational workflow ensuring removal of all starting materials and byproducts.

References

-

Amide Coupling Fundamentals: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][7] Tetrahedron, 61(46), 10827-10852.

-

Adamantane Scaffold Utility: Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516-3604.

-

Specific Synthesis Context (P2X7 Antagonists): Bhattacharya, A., et al. (2013). Synthesis of N-substituted benzamide derivatives. Journal of Medicinal Chemistry. (General procedure reference for adamantyl-benzamides).

-

Reagent Data: 1-Adamantylamine Hydrochloride Properties. Sigma-Aldrich Safety Data Sheet.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. guidechem.com [guidechem.com]

- 5. Lab Reporter [fishersci.se]

- 6. RU2679607C1 - Method for producing n-(adamantane-1-yl)amides - Google Patents [patents.google.com]

- 7. hepatochem.com [hepatochem.com]

Application Note & Protocol: Systematic Solvent Selection for the Recrystallization of N-(1-adamantyl)-3-nitrobenzamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of N-(1-adamantyl)-3-nitrobenzamide via recrystallization. The protocol emphasizes a structured approach, beginning with an analysis of the compound's physicochemical properties to inform initial solvent screening, followed by detailed experimental procedures for both single-solvent and mixed-solvent systems. The methodologies are designed to be self-validating, enabling researchers to rationally determine the ideal conditions for achieving high purity and yield. This guide includes step-by-step protocols, data interpretation, troubleshooting advice, and visual workflows to ensure procedural clarity and success.

Introduction: The Rationale for a Structured Approach

This compound is a complex organic molecule incorporating three distinct functional regions: a bulky, non-polar adamantyl cage; a polar, hydrogen-bond-capable amide linkage; and a polar, electron-withdrawing nitroaromatic system. The purification of such a compound is non-trivial, as its solubility is governed by a delicate balance of these competing structural features. Recrystallization remains the most powerful and scalable technique for purifying solid organic compounds, but its success is critically dependent on the selection of an appropriate solvent.[1][2]

An ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at ambient or low temperatures.[3][4] This differential solubility is the cornerstone of purification, allowing impurities to either remain in the cold solvent (mother liquor) or be removed via hot filtration if they are insoluble.[4][5] This application note moves beyond simple trial-and-error, presenting a logical workflow grounded in the principle of "like dissolves like" to guide the selection process.[6][7]

Physicochemical Analysis and Solvent Property Considerations

A predictive analysis of this compound's structure is the first step in rational solvent selection.

-

Adamantyl Group: This bulky, saturated hydrocarbon cage is highly lipophilic and non-polar. It will significantly decrease the molecule's solubility in highly polar solvents like water and increase its affinity for non-polar and moderately polar organic solvents.

-

Amide Group (-CONH-): This functional group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).[8][9]

-

Nitroaromatic Group (NO₂-Ph-): The nitro group is strongly electron-withdrawing and polar. Nitroaryl compounds are often effectively recrystallized from alcoholic solvents.[3][10][11]

Experimental Workflow for Solvent Selection

The following diagram illustrates the decision-making process for identifying a suitable recrystallization solvent.

Caption: Decision workflow for selecting a single recrystallization solvent.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of candidate solvents using a minimal amount of crude material.

4.1. Candidate Solvents

The following solvents are recommended for initial screening, covering a spectrum of polarities.

| Solvent Class | Candidate Solvent | Boiling Point (°C) | Rationale |

| Non-Polar | Toluene | 111 | May dissolve the compound due to the adamantyl and aromatic groups. |

| Moderately Polar | Ethyl Acetate | 77 | A good general-purpose solvent for compounds of intermediate polarity.[11] |

| Acetone | 56 | A polar aprotic solvent, often effective for amides.[8] | |

| Polar Protic | 2-Propanol (IPA) | 82 | An excellent starting point, balancing polar and non-polar characteristics.[12] |

| Ethanol (95%) | 78 | A very common and effective solvent for nitroaromatic compounds and amides.[3][8][11][12] | |

| Methanol | 65 | More polar than ethanol; may show lower solubility at room temperature. | |

| Polar Aprotic | Acetonitrile | 82 | Known to give good results for the recrystallization of amides.[8] |

4.2. Step-by-Step Screening Procedure

-

Arrange a series of labeled small test tubes, one for each candidate solvent.

-

Place approximately 20-30 mg of crude this compound into each tube.

-

Add the first solvent dropwise (approx. 0.5 mL) to its corresponding tube at room temperature. Agitate the tube.

-

Record your observation in a table similar to the one below. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.[13]

-

For solvents in which the compound was insoluble or sparingly soluble, gently heat the test tube in a sand bath or water bath until the solvent boils.

-

If the solid does not dissolve, add more solvent in 0.25 mL increments, reheating to boiling after each addition, until the solid dissolves or a total of 2 mL has been added. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.[6]

-

Record the solubility in the hot solvent. If the solid remains insoluble, the solvent is unsuitable.

-

For tubes where the solid dissolved completely upon heating, remove them from the heat and allow them to cool slowly to room temperature.

-

Once at room temperature, place the tubes in an ice-water bath for 10-15 minutes to maximize precipitation.

-

If crystallization does not occur, try to induce it by scratching the inside of the tube with a glass rod at the air-liquid interface.[3]

-

Record whether a good yield of crystals is formed. The best solvent will show low solubility at room temperature, high solubility at boiling, and will produce a large crop of crystals upon cooling.

4.3. Data Recording Table

| Solvent | Solubility at Room Temp. (Insoluble/Slightly/Soluble) | Solubility at Boiling (Insoluble/Soluble) | Observations Upon Cooling (No Crystals/Oiling Out/Crystals Formed) | Suitability |

| Toluene | ||||

| Ethyl Acetate | ||||

| Acetone | ||||

| 2-Propanol | ||||

| Ethanol (95%) | ||||

| Methanol | ||||

| Acetonitrile |

Protocol 2: Bulk Recrystallization (Single-Solvent Method)

This protocol should be performed with the solvent identified as "ideal" in the screening step. Ethanol is often a successful candidate for similar structures and will be used as the example.[3][12]

Caption: Standard single-solvent recrystallization workflow.

5.1. Procedure

-

Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a couple of boiling chips. Add a small portion of the chosen solvent (e.g., ethanol) to create a slurry. Heat the mixture to a gentle boil on a hot plate. Add more of the hot solvent in small portions until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent required to achieve saturation.[6][14]

-

Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (If Necessary): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent the desired compound from crystallizing on the filter paper.

-

Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3][15] Rushing this step can trap impurities.

-

Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-